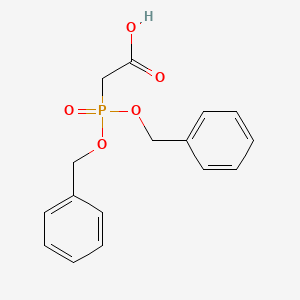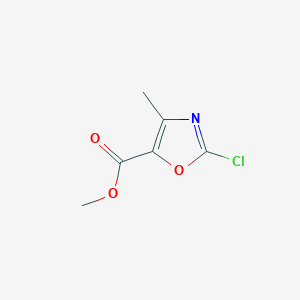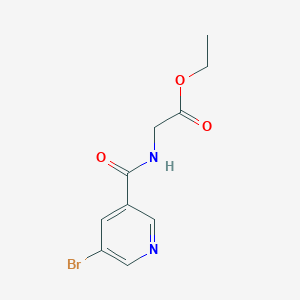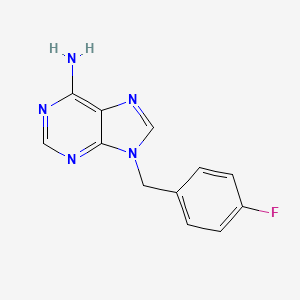
Dibenzylphosphonoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Dibenzylphosphonoacetic acid: is an organophosphorus compound characterized by the presence of a phosphono group attached to an acetic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Dibenzylphosphonoacetic acid can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Dibenzyl phosphite and bromoacetic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The dibenzyl phosphite is added to a solution of bromoacetic acid in an appropriate solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for Dibenzylphosphonoacetic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Alpha-Dibenzylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonoacetic acid derivatives.
科学的研究の応用
Alpha-Dibenzylphosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism by which Dibenzylphosphonoacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This can affect various biochemical pathways, including those related to energy metabolism and signal transduction.
類似化合物との比較
Phosphonoacetic acid: A simpler analog with similar reactivity but lacking the benzyl groups.
Dibenzyl phosphite: A precursor in the synthesis of Dibenzylphosphonoacetic acid.
Phosphinic acids: Compounds with similar phosphorus-containing functional groups.
Uniqueness: Alpha-Dibenzylphosphonoacetic acid is unique due to the presence of both benzyl and phosphono groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H17O5P |
|---|---|
分子量 |
320.28 g/mol |
IUPAC名 |
2-bis(phenylmethoxy)phosphorylacetic acid |
InChI |
InChI=1S/C16H17O5P/c17-16(18)13-22(19,20-11-14-7-3-1-4-8-14)21-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChIキー |
KLEYNUDVTBYXMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COP(=O)(CC(=O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanol](/img/structure/B8795731.png)


![2-(Pyridin-3-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B8795743.png)
![1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8795755.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B8795785.png)
